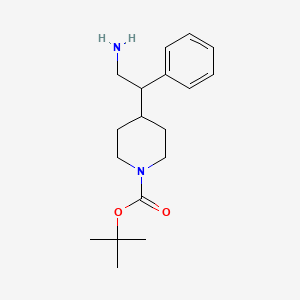
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate
描述
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . This compound is also used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .
Synthesis Analysis
This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control due to its use in illicit fentanyl manufacture .Molecular Structure Analysis
The empirical formula of this compound is C18H28N2O2 . Its molecular weight is 304.43 . The SMILES string representation of this compound is O=C(N(CC1)CCC1C(C=C2)=CC=C2CCN)OC©©C .Chemical Reactions Analysis
As a semi-flexible linker in PROTAC development, the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
This compound is a powder . It has a quality level of 100 and is suitable for use as a linker reagent . It should be stored at temperatures between 2-8°C . The compound has a density of 1.14±0.1 g/cm3 .作用机制
Target of Action
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation . This interaction leads to changes in the protein structure, marking them for degradation .
Biochemical Pathways
The compound affects the protein degradation pathway . By forming a ternary complex with the target proteins, it leads to their degradation . The downstream effects of this process can vary depending on the specific proteins that are targeted.
Result of Action
The primary result of the compound’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the target proteins are involved in disease processes, their degradation could potentially ameliorate the disease symptoms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH and composition of the biological milieu, the presence of other interacting molecules, and the temperature.
实验室实验的优点和局限性
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize, which makes it ideal for laboratory studies. Another advantage of this compound is that it is non-toxic and has a low potential for abuse. However, this compound has certain limitations, such as its low solubility in water and its relatively short half-life.
未来方向
There are a number of potential future directions for Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate research. One potential direction is to further investigate the mechanism of action of this compound, as well as its biochemical and physiological effects. Another potential direction is to develop new synthesis methods for this compound, as well as new formulations and delivery systems. Additionally, further research could be conducted to investigate the potential therapeutic uses of this compound, such as its use as an antidepressant or antipsychotic. Finally, further research could be conducted to investigate the potential side effects of this compound, as well as its potential for abuse.
科学研究应用
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. In drug development, this compound has been used to synthesize drugs such as antidepressants, antipsychotics, and anticonvulsants. In biochemistry, this compound has been used to study the structure and function of proteins and nucleic acids. In physiology, this compound has been used to study the effects of drugs on the body, as well as the biochemical and physiological processes involved in cell signaling.
安全和危害
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
生化分析
Biochemical Properties
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome . The compound acts as a semi-flexible linker in PROTACs, influencing the 3D orientation of the degrader and optimizing drug-like properties . It interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, facilitating the formation of ternary complexes essential for targeted protein degradation .
Cellular Effects
This compound affects cellular processes by modulating protein levels through targeted degradation. This compound influences cell signaling pathways by degrading specific proteins involved in these pathways, thereby altering gene expression and cellular metabolism . For instance, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and induction of apoptosis . The compound’s ability to selectively degrade proteins makes it a valuable tool in studying cellular functions and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The compound binds to both the target protein and the E3 ubiquitin ligase, forming a ternary complex that brings the target protein in proximity to the ligase . This interaction facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The compound’s structure allows for optimal positioning of the target protein and E3 ligase, enhancing the efficiency of protein degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained protein degradation and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively degrades target proteins without causing significant toxicity . Higher doses may lead to adverse effects, including off-target protein degradation and toxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve efficient protein degradation . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors that facilitate its conversion into active forms capable of binding to target proteins and E3 ubiquitin ligases . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach target proteins and E3 ligases to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can interact with target proteins and E3 ubiquitin ligases . The compound’s localization is essential for its function, as it ensures that the target proteins are efficiently degraded in the appropriate cellular context .
属性
IUPAC Name |
tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQTUJDNFHLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)
![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)
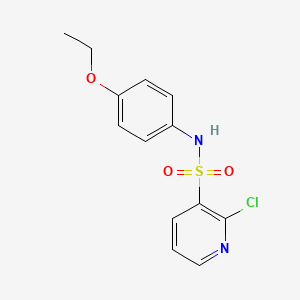
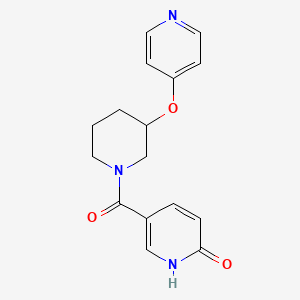
![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)
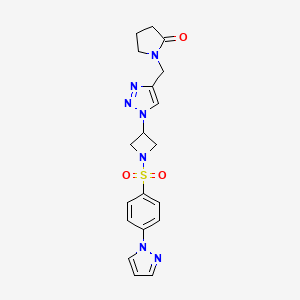
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2960040.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)

![tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate](/img/structure/B2960043.png)
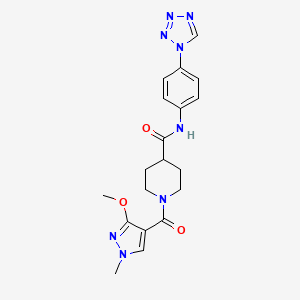
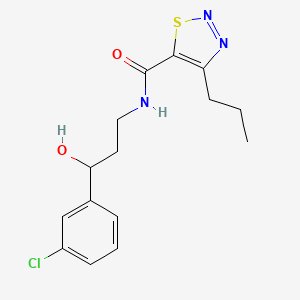
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)